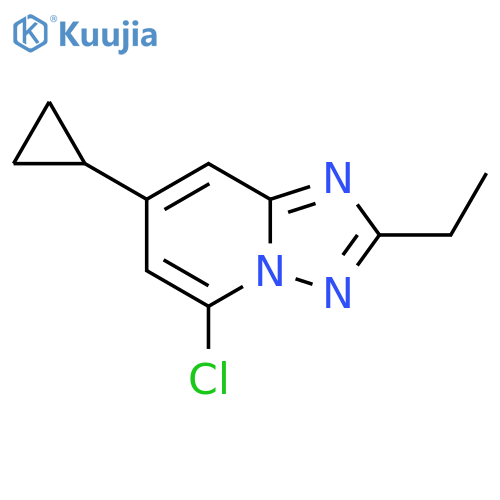Cas no 2138413-19-9 (5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine)

2138413-19-9 structure
商品名:5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine
5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine
- EN300-1104493
- 5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine
- 2138413-19-9
-
- インチ: 1S/C11H12ClN3/c1-2-10-13-11-6-8(7-3-4-7)5-9(12)15(11)14-10/h5-7H,2-4H2,1H3
- InChIKey: MZPUSDZTVSRZQW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=NC(CC)=NN21)C1CC1
計算された属性
- せいみつぶんしりょう: 221.0719751g/mol
- どういたいしつりょう: 221.0719751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104493-5.0g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104493-0.05g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104493-10.0g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104493-0.25g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104493-10g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 10g |
$3191.0 | 2023-10-27 | |
| Enamine | EN300-1104493-1.0g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104493-2.5g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104493-0.5g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104493-5g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 5g |
$2152.0 | 2023-10-27 | |
| Enamine | EN300-1104493-1g |
5-chloro-7-cyclopropyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
2138413-19-9 | 95% | 1g |
$743.0 | 2023-10-27 |
5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2138413-19-9 (5-chloro-7-cyclopropyl-2-ethyl-1,2,4triazolo1,5-apyridine) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
